molecular formula C12H15N3O2S B066445 4-(Isopropylthio)-1,3-dimethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid CAS No. 175202-33-2

4-(Isopropylthio)-1,3-dimethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid

Cat. No.: B066445
CAS No.: 175202-33-2
M. Wt: 265.33 g/mol
InChI Key: DILQJRLBSNTBOX-UHFFFAOYSA-N
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Description

1,3-Dimethyl-4-propan-2-ylsulfanylpyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound with a molecular formula of C12H15N3O2S and a molecular weight of 265.33 g/mol. This compound belongs to the pyrazolo[3,4-b]pyridine family, which is known for its diverse biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-4-propan-2-ylsulfanylpyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-4-propan-2-ylsulfanylpyrazolo[3,4-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

1,3-Dimethyl-4-propan-2-ylsulfanylpyrazolo[3,4-b]pyridine-5-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic systems and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-4-propan-2-ylsulfanylpyrazolo[3,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[3,4-b]pyridine derivatives, such as:

  • 1,3-Dimethyl-4-(isopropylthio)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
  • Pyrazolo[3,4-b]pyridine derivatives with different substituents

Uniqueness

1,3-Dimethyl-4-propan-2-ylsulfanylpyrazolo[3,4-b]pyridine-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its propan-2-ylsulfanyl group and carboxylic acid functionality make it a versatile compound for various applications .

Properties

CAS No.

175202-33-2

Molecular Formula

C12H15N3O2S

Molecular Weight

265.33 g/mol

IUPAC Name

1,3-dimethyl-4-propan-2-ylsulfanylpyrazolo[3,4-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C12H15N3O2S/c1-6(2)18-10-8(12(16)17)5-13-11-9(10)7(3)14-15(11)4/h5-6H,1-4H3,(H,16,17)

InChI Key

DILQJRLBSNTBOX-UHFFFAOYSA-N

SMILES

CC1=NN(C2=NC=C(C(=C12)SC(C)C)C(=O)O)C

Canonical SMILES

CC1=NN(C2=NC=C(C(=C12)SC(C)C)C(=O)O)C

Origin of Product

United States

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